molecular formula C15H15N3OS2 B6475548 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide CAS No. 2640818-99-9

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide

Cat. No.: B6475548
CAS No.: 2640818-99-9
M. Wt: 317.4 g/mol
InChI Key: TXRXHHDJWKICKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide is a synthetic organic compound provided for research purposes. This molecule features a thiophene-3-carboxamide group linked via an ethyl chain to a 1-methyl-1H-pyrazol-4-yl-substituted thiophene ring, creating a multi-heterocyclic structure of significant interest in medicinal chemistry exploration. While specific biological data for this compound is not available in the public domain, its structural framework is highly relevant for pharmaceutical research. The compound incorporates a thiophene nucleus, a heterocycle widely recognized as a privileged scaffold in drug discovery due to its resemblance to benzene and favorable physicochemical properties . Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, and are found in several commercially available drugs . Furthermore, the 1-methyl-1H-pyrazole moiety is another significant heterocycle frequently employed in the design of bioactive molecules, contributing to its potential as a key intermediate or target for screening . This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this chemical as a building block in combinatorial chemistry, a core structure for developing novel therapeutic agents, or a candidate for high-throughput screening against various biological targets.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-18-9-12(8-17-18)14-3-2-13(21-14)4-6-16-15(19)11-5-7-20-10-11/h2-3,5,7-10H,4,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRXHHDJWKICKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methyl-1H-pyrazol-4-yl Thiophene

The pyrazole-thiophene fragment is synthesized via Suzuki-Miyaura coupling or bromination-cyclization. Source details the bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using tert-butyl nitrite and copper(II) bromide in acetonitrile at 60–65°C, achieving yields of 66–81%. This intermediate is subsequently coupled with thiophene boronic esters under palladium catalysis to introduce the thiophene ring.

Representative Reaction Conditions for Bromination

ReagentsSolventTemperatureYield
tert-Butyl nitrite, CuBr₂Acetonitrile60–65°C66–81%

Functionalization of the Ethyl Linker

The ethyl spacer is introduced via alkylation or Mitsunobu reactions. For example, bromoethyl intermediates are prepared by treating pyrazole-thiophene derivatives with 1,2-dibromoethane in the presence of a base. Source reports the reduction of ethyl esters to alcohols using diisobutylaluminum hydride (DIBAL-H), followed by bromination with PBr₃, achieving near-quantitative yields.

Coupling Strategies and Reaction Optimization

Nucleophilic Substitution for Ethyl Linker Attachment

The bromoethyl-pyrazole-thiophene intermediate undergoes nucleophilic substitution with thiophene-3-carboxamide. Reaction conditions from source suggest using ethanol or DMF as solvents with piperidine catalysis at reflux, yielding 70–85% after recrystallization.

Example Protocol

  • Combine bromoethyl-pyrazole-thiophene (1 eq) and thiophene-3-carboxamide (1.2 eq) in ethanol.

  • Add piperidine (0.1 eq) and reflux for 12–24 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexanes).

Carboxamide Formation via Activation

The carboxamide group is introduced by activating thiophene-3-carboxylic acid with coupling agents such as HATU or EDCl. Source demonstrates saponification of ethyl esters using lithium hydroxide in THF/water/ethanol, followed by amidation with ammonium chloride, achieving 91–92% yields.

Saponification and Amidation Steps

  • Hydrolyze ethyl ester with LiOH (2.2 eq) in THF/water/ethanol at 25°C for 4 hours.

  • Acidify with HCl to pH 2.5, extract with ethyl acetate, and dry over MgSO₄.

  • React carboxylic acid with amine using EDCl/HOBt in DMF at 0°C to room temperature.

Analytical Characterization and Yield Optimization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Pyrazole methyl group: δ 3.82–3.92 ppm (singlet).

    • Thiophene protons: δ 7.51–7.93 ppm (multiplet).

  • LCMS : Molecular ion peaks at m/z 320–350 (M+H⁺).

Yield Optimization Strategies

  • Solvent Selection : Acetonitrile and DMF improve solubility of intermediates.

  • Catalyst Screening : Piperidine enhances condensation rates versus triethylamine.

  • Temperature Control : Reflux (65–80°C) minimizes side reactions during coupling.

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Formation

Unwanted regioisomers may form during pyrazole synthesis. Source addresses this using bulky directing groups (e.g., tert-butyl esters) to favor 1-methyl-4-substituted pyrazoles.

Purification of Polar Intermediates

Silica gel chromatography with methanol/ethyl acetate gradients (5–50%) effectively separates polar carboxamide derivatives.

Alternative Routes

  • Microwave-Assisted Synthesis : Reduces reaction times from 24 hours to 1–2 hours.

  • Enzymatic Amidations : Explored for greener chemistry but currently lower yielding (≤50%).

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core motifs, substituents, and reported biological activities. Below is a detailed analysis and comparison:

Structural and Functional Group Comparisons

Core Thiophene-Carboxamide Derivatives

  • 5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS 2034232-31-8) :

  • Structural Features : Replaces the thiophene-3-carboxamide with a thiophene-2-carboxamide and introduces a pyridine-linked methylpyrazole group.
  • Molecular weight (332.8 g/mol) is lower than the target compound’s estimated weight (~370–390 g/mol) . 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 851209-64-8):
  • Structural Features : Substitutes the pyrazole with a thiazole and introduces ethyl/methyl groups on the thiophene ring.
  • Impact : Thiazole’s electron-withdrawing nature may reduce metabolic stability compared to pyrazole-containing analogs .

Pyrazole-Containing Heterocycles

  • Example 62 (Patent Compound) :

  • Structure : Combines a pyrazolo[3,4-d]pyrimidine core with methylthiophene and fluorophenyl groups.
  • Key Difference: The pyrazolo-pyrimidine system introduces planar aromaticity, which may enhance DNA intercalation or kinase inhibition compared to the target compound’s simpler pyrazole-thiophene linkage. Molecular weight (560.2 g/mol) is significantly higher . N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone:
  • Activity: Demonstrates antibacterial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus). The quinolone core and methylthio-thiophene group suggest a dual mechanism of action (topoisomerase inhibition and membrane disruption) .

Triazole/Thiadiazole Analogs

  • 1-[1,3,4-Thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones :

  • Activity : Exhibits antimicrobial activity against Bacillus subtilis and S. epidermidis. The thiadiazole ring may confer resistance to enzymatic degradation compared to pyrazole derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycles Biological Activity Reference
Target Compound C15H16N4O2S2 ~370–390 (estimated) 1-methylpyrazole, thiophen-ethyl Thiophene, Pyrazole Not reported
5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide C15H13ClN4OS 332.8 Chloro, pyridinyl Pyrazole, Thiophene, Pyridine Not reported
Example 62 (Patent) C27H20F2N4O3S 560.2 Fluorophenyl, methylthiophene Pyrazolo-pyrimidine, Thiophene Not specified
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone C22H23N3O3S2 449.6 Methylthio, quinolone Thiophene, Quinolone Antibacterial (Gram-positive)
1-[1,3,4-Thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)one C12H11N3OS2 277.4 Thiadiazole, methylthio Thiadiazole, Thiophenone Antimicrobial (Gram-positive)

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and related derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3OSC_{15}H_{19}N_{3}OS with a molecular weight of 289.4 g/mol. The compound features both thiophene and pyrazole moieties, which are known for their diverse pharmacological activities.

PropertyValue
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
IUPAC NameN-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]thiophene-3-carboxamide
InChI KeyJWRMVTUIKDWEMW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps including:

  • Formation of the Pyrazole Ring: Reacting 1-methyl-1H-pyrazole with suitable reagents.
  • Synthesis of the Thiophene Ring: Using methods like the Paal-Knorr synthesis.
  • Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to link the pyrazole and thiophene structures.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene, including those containing pyrazole rings, exhibit significant antimicrobial properties. For instance, a series of pyrazolyl-thiazole derivatives were evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. These studies revealed notable inhibition zones and low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .

Antioxidant Activity

The antioxidant capabilities of these compounds were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that these derivatives effectively neutralized free radicals, suggesting their potential use in mitigating oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of thiophene derivatives have also been explored. Research indicates that certain compounds within this class can inhibit cancer cell proliferation in vitro. For example, studies involving breast cancer cells showed that specific thiophene analogues could induce apoptosis and inhibit tumor growth . The mechanisms often involve modulation of key signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological efficacy of thiophene-based compounds:

  • Study on Pyrazolyl-Thiazole Derivatives: This research synthesized several derivatives and evaluated their biological activities, confirming significant antimicrobial and antioxidant effects .
  • Anticancer Evaluation in Breast Cancer Cells: A study focused on the impact of thiophene analogues on breast cancer cells demonstrated their ability to induce cell death through apoptosis, supporting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic protocols for preparing N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide and its intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. For example, pyrazole-thiophene intermediates can be synthesized via nucleophilic substitution or cycloaddition reactions, as seen in analogous compounds . Ethanol or DMF are common solvents, with yields optimized via recrystallization (e.g., ethanol/water mixtures achieving ~70% purity) . Key steps include:
  • Step 1 : Formation of the pyrazole core using methyl hydrazine and β-keto esters.
  • Step 2 : Thiophene coupling via Suzuki-Miyaura or Stille cross-coupling to attach substituents.
  • Step 3 : Amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt).
    Characterization relies on IR spectroscopy (C=O, N-H stretches), ¹H/¹³C-NMR (chemical shifts for methyl, thiophene protons), and mass spectrometry (M⁺ peaks) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Post-synthesis validation requires:
  • Spectroscopic Consistency : Compare NMR peaks with reference data (e.g., pyrazole C-H protons at δ 7.2–8.5 ppm, thiophene protons at δ 6.5–7.1 ppm) .
  • Chromatographic Purity : Use HPLC or TLC (Rf values) to confirm >95% purity .
  • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (e.g., deviations <0.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution with water to precipitate products .
  • Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps can reduce byproducts; ligand additives (e.g., XPhos) improve regioselectivity .
  • Temperature Control : Reflux conditions (e.g., 80°C in ethanol) for cyclization vs. room temperature for amide coupling to prevent decomposition .
    Example: A 76% yield was achieved for a triazepine derivative using ethanol/water recrystallization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects)?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and positive controls (e.g., dexamethasone) .
  • Dose-Response Analysis : Test a wide concentration range (0.1–100 µM) to identify biphasic effects or toxicity thresholds .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., COX-2 or NF-κB pathways) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Core Modifications : Replace the pyrazole methyl group with bulkier substituents (e.g., isopropyl) to improve receptor binding .
  • Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the thiophene ring to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and potency .

Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using recombinant proteins and ATP-competitive assays .
  • Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane potential loss via flow cytometry .
  • Transcriptomic Profiling : RNA-seq or qPCR to identify differentially expressed genes (e.g., p53, Bcl-2) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.